Home > Products > Building Blocks P3259 > Moxifloxacin hydrochloride monohydrate
Moxifloxacin hydrochloride monohydrate - 192927-63-2

Moxifloxacin hydrochloride monohydrate

Catalog Number: EVT-339595
CAS Number: 192927-63-2
Molecular Formula: C₂₁H₂₇ClFN₃O₅
Molecular Weight: 455.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moxifloxacin hydrochloride monohydrate is a fourth-generation synthetic fluoroquinolone antibacterial agent that has been widely used in the treatment of various bacterial infections. It is known for its broad spectrum of antibacterial activity, including activity against penicillin-resistant Streptococcus pneumoniae, and its good penetration into peripheral tissues and inflammatory fluids1 9. Moxifloxacin is available in both intravenous and oral formulations, which, along with its once-daily administration schedule, makes it a convenient option for patients9.

Applications in Various Fields

Uncomplicated Skin and Skin Structure Infections

Moxifloxacin has been found to be effective in the treatment of uncomplicated skin and skin structure infections. Clinical trials have shown that moxifloxacin is as effective as cephalexin in treating these infections, with a clinical resolution rate of 84% in patients aged 18 years and older1.

Ocular Delivery

A thermo-sensitive hydrogel system containing moxifloxacin hydrochloride has been developed for improved ocular delivery. This system has shown promising potential for enhancing the ocular delivery of moxifloxacin for the treatment of bacterial infections, with improved and prolonged antibacterial activity against Staphylococcus aureus compared to plain moxifloxacin and marketed moxifloxacin eye drops5.

Pulmonary Tuberculosis

Moxifloxacin has demonstrated early bactericidal activity in the treatment of pulmonary tuberculosis. A prospective, randomized study showed that moxifloxacin exhibits an early bactericidal activity comparable to that of isoniazid, suggesting its potential as an effective treatment option for tuberculosis6.

Respiratory Tract Infections

Moxifloxacin is designed to treat community-acquired respiratory tract infections and has shown excellent penetration into upper and lower respiratory tissues. Its pharmacokinetic and pharmacodynamic properties suggest that it can minimize the emergence of bacterial resistance, making it a suitable choice for treating respiratory tract infections8.

Environmental Impact

Research has indicated that moxifloxacin can pose ecological risks to aquatic organisms, such as Microcystis aeruginosa, a cyanobacterium. Exposure to moxifloxacin can lead to a decline in photosynthetic fluorescence intensity, oxidative stress, and an increase in microcystin release, which are concerning for environmental health10.

Future Directions
  • Targeted Drug Delivery: Future research could focus on developing moxifloxacin hydrochloride monohydrate delivery systems with enhanced targeting capabilities, allowing for localized drug release and minimizing systemic side effects. This is particularly relevant for treating ocular infections and periodontitis, where targeted delivery can significantly improve therapeutic outcomes. [, ]

Ciprofloxacin Hydrochloride

Relevance: Both ciprofloxacin hydrochloride and moxifloxacin hydrochloride belong to the fluoroquinolone class of antibiotics and share a core quinolone ring structure. They are grouped together due to their similar mechanisms of action and antibacterial spectrum. A study investigated the impact of thermal energy, mechanical energy, and solvents on the physicochemical properties of ciprofloxacin hydrochloride monohydrate. [] This research highlighted how different manufacturing processes can alter the drug's characteristics, potentially influencing its stability and efficacy.

Roxithromycin Hydrochloride

Relevance: Roxithromycin hydrochloride, although belonging to a different antibiotic class (macrolides) than moxifloxacin hydrochloride (fluoroquinolones), has been investigated alongside it in analytical chemistry research. A spectrophotometric method was developed to determine ciprofloxacin hydrochloride, moxifloxacin hydrochloride, and roxithromycin hydrochloride in pure form. [] The inclusion of these antibiotics, despite their different classes, highlights the importance of developing versatile analytical techniques for multiple drug compounds.

Dexamethasone Sodium Phosphate

Relevance: Dexamethasone sodium phosphate is often co-administered with moxifloxacin hydrochloride in the treatment of ocular infections. This combination provides both antibacterial and anti-inflammatory effects. Research has focused on developing analytical methods to simultaneously quantify both moxifloxacin hydrochloride and dexamethasone sodium phosphate in biological samples. [] Another study investigated the efficacy of combining these two drugs in a single nanoparticulate system for ocular delivery, aiming for improved patient compliance and therapeutic outcomes. []

Diclofenac Sodium

Relevance: Similar to dexamethasone sodium phosphate, diclofenac sodium is often used in combination with moxifloxacin hydrochloride in ophthalmic formulations. A study focused on developing a validated RP-HPLC method for the simultaneous determination of timolol maleate, moxifloxacin hydrochloride, diclofenac sodium, and dexamethasone in various samples, including human plasma, bovine aqueous humor, and pharmaceutical products. [] This emphasizes the importance of developing reliable analytical methods to ensure the quality and efficacy of combination drug products.

Timolol Maleate

Relevance: Timolol maleate, similar to diclofenac sodium and dexamethasone sodium phosphate, is often included in combination ophthalmic formulations with moxifloxacin hydrochloride. This approach aims to address multiple aspects of eye conditions, such as infection, inflammation, and intraocular pressure. []

Loteprednol Etabonate

Relevance: Loteprednol etabonate, like other anti-inflammatory agents, is frequently combined with moxifloxacin hydrochloride in ophthalmic formulations. This combination targets both the infectious agent and the associated inflammatory response. A study explored the application of a ratio spectra derivative method for the simultaneous estimation of moxifloxacin hydrochloride and loteprednol etabonate in an ophthalmic formulation. [] This research highlights the continuous efforts to develop accurate and efficient analytical methods for quantifying drugs in combination products.

Ondansetron Hydrochloride Monohydrate

Relevance: While not directly structurally related or used in conjunction with moxifloxacin hydrochloride, ondansetron hydrochloride monohydrate shares a commonality in drug formulation research. A study focused on enhancing the solubility and developing an oral film formulation of ondansetron hydrochloride monohydrate using a mix-solvency concept. [] This research highlights the importance of exploring innovative drug delivery methods to improve patient compliance and therapeutic outcomes, which is a shared goal in many areas of pharmaceutical development, including research related to moxifloxacin hydrochloride.

Source and Classification

Moxifloxacin hydrochloride monohydrate is derived from moxifloxacin, which is synthesized through a series of chemical reactions involving various intermediates. It is classified as a synthetic antibacterial agent, specifically targeting Gram-positive and Gram-negative bacteria. The compound is often used in clinical settings to treat respiratory tract infections, skin infections, and intra-abdominal infections .

Synthesis Analysis

The synthesis of moxifloxacin hydrochloride monohydrate involves several critical steps:

  1. Formation of Moxifloxacin Base: The initial step includes the reaction of ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylic acid with various reagents such as propionic anhydride and boric acid to form a borate complex intermediate.
  2. Condensation Reaction: This intermediate is then condensed with nonane in the absence of a base, leading to the formation of a novel intermediate compound.
  3. Hydrolysis: The final step involves hydrolyzing the intermediate to yield moxifloxacin base, which can then be converted into hydrochloride form by treating it with methanolic hydrochloric acid at controlled temperatures (0°C to 30°C) and adjusting the pH to between 1.0 and 2.0 .
  4. Crystallization: The product is crystallized from methanol, resulting in the formation of moxifloxacin hydrochloride monohydrate .

Technical Parameters

  • Temperature Control: Critical during the synthesis process to ensure proper reaction conditions.
  • pH Adjustment: Essential for achieving the desired product yield and purity.
  • Solvent Choice: Methanol is preferred due to its efficacy in dissolving the reactants and facilitating crystallization.
Molecular Structure Analysis

Moxifloxacin hydrochloride monohydrate has a complex molecular structure characterized by:

  • Chemical Formula: C₁₈H₁₈F₂N₄O₃·HCl·H₂O
  • Molecular Weight: Approximately 437.85 g/mol (including water of crystallization).

The structure includes:

  • A cyclopropyl group,
  • A diazabicyclononyl ring,
  • Fluorine atoms at positions 6 and 7,
  • A methoxy group at position 8.

Structural Characteristics

The presence of these functional groups contributes to its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Chemical Reactions Analysis

Moxifloxacin hydrochloride monohydrate participates in several chemical reactions that are crucial for its pharmacological activity:

  1. Antimicrobial Activity: It acts by inhibiting DNA synthesis in bacteria through interference with DNA gyrase and topoisomerase IV.
  2. Acid-Base Reactions: The drug's solubility can be affected by pH changes in physiological conditions, influencing its absorption and bioavailability.
  3. Complex Formation: Moxifloxacin can form complexes with metal ions, which may alter its pharmacokinetics and therapeutic efficacy .

Technical Details

The drug's interactions with biological systems are influenced by its ability to undergo protonation at physiological pH, affecting its charge and solubility.

Mechanism of Action

The mechanism of action of moxifloxacin hydrochloride monohydrate involves:

  1. Inhibition of Bacterial Enzymes: It selectively inhibits type II topoisomerases (DNA gyrase and topoisomerase IV), leading to disruption in DNA replication and transcription.
  2. Bactericidal Effect: The drug exerts a bactericidal effect rather than merely bacteriostatic, making it effective against rapidly dividing bacteria.

Relevant Data

Studies have shown that moxifloxacin has a higher binding affinity for these enzymes compared to other fluoroquinolones, enhancing its antibacterial potency against resistant strains .

Physical and Chemical Properties Analysis

Moxifloxacin hydrochloride monohydrate exhibits several important physical and chemical properties:

  • Appearance: Yellow crystalline powder.
  • Solubility: Soluble in water; slightly soluble in organic solvents like methanol.
  • Melting Point: Approximately 210°C.

Relevant Data

The compound shows polymorphism, existing in multiple forms (anhydrous, monohydrate), which can influence its stability and solubility characteristics .

Applications

Moxifloxacin hydrochloride monohydrate is utilized primarily in medical applications:

  1. Antibacterial Treatment: Effective against a variety of infections including respiratory tract infections, skin infections, and intra-abdominal infections.
  2. Research Applications: Used in studies investigating bacterial resistance mechanisms and developing new antimicrobial agents.
  3. Pharmaceutical Formulations: Incorporated into various dosage forms including tablets and injectable solutions.

Scientific Applications

Research continues into optimizing formulations that enhance bioavailability and minimize resistance development among bacterial pathogens .

Properties

CAS Number

192927-63-2

Product Name

Moxifloxacin hydrochloride monohydrate

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride

Molecular Formula

C₂₁H₂₇ClFN₃O₅

Molecular Weight

455.9 g/mol

InChI

InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1

InChI Key

SKZIMSDWAIZNDD-WJMOHVQJSA-N

Synonyms

1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; BAY-12-8039; Actira; Avalox; Proflox;

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.